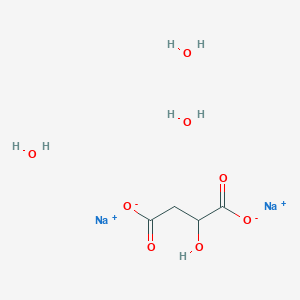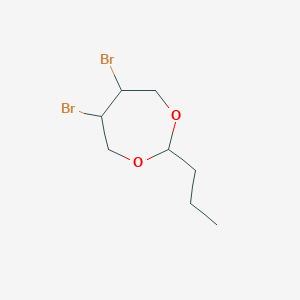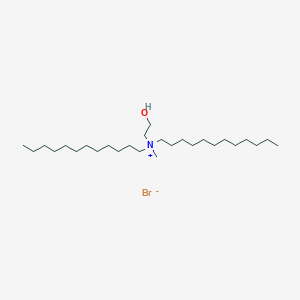![molecular formula C16H15Cl2NO2 B14491637 {2-[2,3-Bis(chloromethyl)anilino]phenyl}acetic acid CAS No. 64217-94-3](/img/structure/B14491637.png)
{2-[2,3-Bis(chloromethyl)anilino]phenyl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[2,3-Bis(chloromethyl)anilino]phenyl}acetic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components
Métodos De Preparación
The synthesis of {2-[2,3-Bis(chloromethyl)anilino]phenyl}acetic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the chloromethylation of aniline derivatives, followed by the introduction of the phenylacetic acid moiety. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability.
Análisis De Reacciones Químicas
{2-[2,3-Bis(chloromethyl)anilino]phenyl}acetic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloromethyl groups, where nucleophiles such as amines or thiols replace the chlorine atoms, forming new derivatives. Common reagents and conditions for these reactions vary, but they generally involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Aplicaciones Científicas De Investigación
{2-[2,3-Bis(chloromethyl)anilino]phenyl}acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biochemical pathways and as a probe to investigate enzyme activities.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of {2-[2,3-Bis(chloromethyl)anilino]phenyl}acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, altering the activity of the target molecules. This interaction can lead to changes in cellular pathways and physiological responses, depending on the context in which the compound is used.
Comparación Con Compuestos Similares
{2-[2,3-Bis(chloromethyl)anilino]phenyl}acetic acid can be compared with other similar compounds, such as:
Phenylacetic acid derivatives: These compounds share the phenylacetic acid moiety but differ in their substituents, leading to variations in their chemical and biological properties.
Chloromethylated aniline derivatives: These compounds have similar chloromethyl groups attached to the aniline ring, but their overall structures and reactivities can vary
Propiedades
Número CAS |
64217-94-3 |
|---|---|
Fórmula molecular |
C16H15Cl2NO2 |
Peso molecular |
324.2 g/mol |
Nombre IUPAC |
2-[2-[2,3-bis(chloromethyl)anilino]phenyl]acetic acid |
InChI |
InChI=1S/C16H15Cl2NO2/c17-9-12-5-3-7-15(13(12)10-18)19-14-6-2-1-4-11(14)8-16(20)21/h1-7,19H,8-10H2,(H,20,21) |
Clave InChI |
FERBJBWOFPIWJE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CC(=O)O)NC2=CC=CC(=C2CCl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![6-Chloro-8-(3-hydroxyoct-1-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14491613.png)



![Ethyl bis[2-hydroxy-3-(octadecyloxy)propyl] phosphite](/img/structure/B14491647.png)

